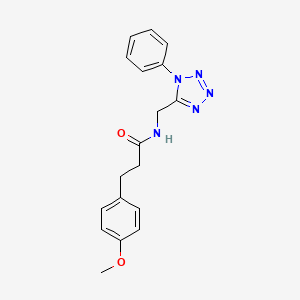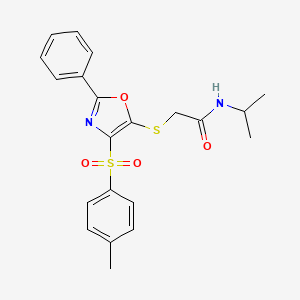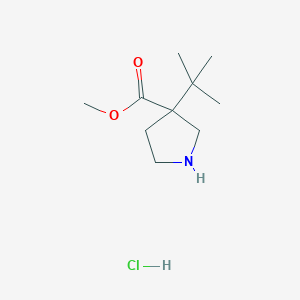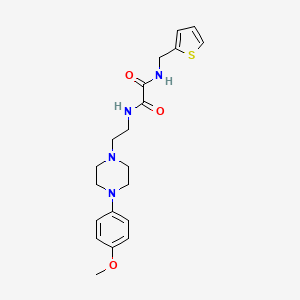![molecular formula C26H24N6O B2580077 5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-2-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539797-30-3](/img/structure/B2580077.png)
5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-2-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-2-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These are fused heterocycles known for their valuable biological properties . They have been reported to possess herbicidal activity, and can act as antifungal, antitubercular, and antibacterial agents . Polycyclic systems containing [1,2,4]triazolo[1,5-a]-pyrimidine moiety are reported as antitumor, as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators . They can be used for treatment of Alzheimer’s disease and insomnia .
Synthesis Analysis
The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines involves a fusion of triazole and pyrimidine rings . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include the annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Scientific Research Applications
Synthesis and Chemical Reactions
Research has shown that pyrazolo[1,5-a]pyrimidines, which are structurally related to the compound , are of significant interest due to their antimetabolite properties in purine biochemical reactions and antitrypanosomal activity. A study detailed an effective synthesis method for pyrazolo[1,5-a]pyrimidines and related compounds, including thieno[2,3-b]pyridines, via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt. These compounds were synthesized in decent yields and confirmed by elemental analysis and spectral data (Abdelriheem, Zaki, & Abdelhamid, 2017).
Another study focused on the creation of new spiro derivatives of dihydro-1,2,3-triazolo[1,5-a]pyrimidine, demonstrating the versatility of these compounds in chemical synthesis. The products were characterized using X-ray analysis, NMR, and NOE experiments, highlighting the precision of these synthetic approaches (Gladkov et al., 2018).
properties
IUPAC Name |
5-methyl-2-(2-methylphenyl)-7-(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O/c1-16-8-6-10-19(14-16)23-22(25(33)29-20-11-7-13-27-15-20)18(3)28-26-30-24(31-32(23)26)21-12-5-4-9-17(21)2/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDMLKBXBBQOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC=CC=C4C)C)C(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol](/img/structure/B2579995.png)


![Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2579998.png)






![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2580012.png)


![3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2580017.png)